EML-405 was synthesized as part of a research initiative aimed at discovering selective inhibitors for proteins that recognize methylated lysine residues. It belongs to a class of compounds designed to interfere with protein-protein interactions critical for epigenetic regulation, particularly those mediated by Tudor domains . The compound's structural characteristics allow it to engage with the Tudor domains of various proteins, including Spindlin1 and PHF20, which are implicated in transcriptional regulation and chromatin remodeling .
The synthesis of EML-405 involved rational design based on structural insights from previous compounds and their interactions with target proteins. The process began with the identification of lead compounds that exhibited promising binding affinities. Subsequent modifications were made to enhance selectivity and potency.
EML-405 has a symmetric structure that allows it to effectively engage both the first and second Tudor domains of Spindlin1. The compound features distinct "arms" that fit into aromatic cages within these domains, facilitating strong binding interactions.
EML-405 undergoes specific chemical interactions upon binding to its target proteins. These reactions primarily involve non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which stabilize the complex between EML-405 and Spindlin1.
The mechanism by which EML-405 exerts its effects involves competitive inhibition of the Tudor domain-mediated recognition of methylated histones. By occupying the binding sites on Spindlin1, EML-405 prevents the protein from engaging with histone marks such as H3K4me3.
EML-405 displays several notable physical and chemical properties:
Relevant data includes:
EML-405 has significant potential in scientific research related to epigenetics and cancer biology. Its ability to inhibit Spindlin1 opens avenues for investigating the role of methylation in gene regulation.
The histone code hypothesis posits that post-translational modifications (PTMs) on histone tails and globular domains create combinatorial signals interpreted by specialized "reader" proteins to regulate DNA-templated processes. Among these PTMs, methyl-lysine marks are recognized by eight major domain families, including PHD fingers, chromodomains, and Tudor domains, which share a conserved aromatic cage structure for methyl-lysine binding [1] [5]. These cages use π-cation interactions to engage methylated lysines, with specificity determined by neighboring residues and domain architecture. For example, H3K4me3 is associated with active transcription, while H3K27me3 correlates with repression [5]. The discovery of small-molecule inhibitors targeting these readers validates their "druggability" and provides tools to dissect epigenetic signaling [1].
Tudor domains represent a major class of methyl-lysine readers that facilitate chromatin remodeling and transcriptional complexes. Structurally, they form β-barrel folds with aromatic residues forming methyl-lysine-binding cages. Spindlin1 (SPIN1), a Tudor-domain-containing protein, exemplifies this family with three tandem Tudor domains capable of multivalent histone engagement [1]. Unlike single-domain readers, tandem domains enable higher-affinity binding to combinatorial histone marks. For instance, SPIN1 recognizes H3 "K4me3-R8me2a" motifs through coordinated binding across its Tudor domains 1 and 2 [1]. This multivalency amplifies epigenetic signal interpretation and positions SPIN1 as a transcriptional coactivator.
SPIN1 contains three Tudor domains (TD1, TD2, TD3) that cooperatively bind histone marks. Structural studies reveal that TD1 recognizes H3R8me2a, while TD2 engages H3K4me3, enabling high-affinity interaction with bivalent H3 tails [1]. This multivalent readout translates H3 modifications into transcriptional activation through recruitment of effector complexes. SPIN1 overexpression correlates with multiple cancers, making it a compelling therapeutic target. Its aromatic cages—particularly in TD1 and TD2—serve as ideal targets for competitive small-molecule inhibitors [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7